3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid typically involves the microbial transformation of dietary polyphenols . This process can be carried out using various strains of gut microbiota, which convert 4-hydroxy-3-methoxycinnamic acid into this compound .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes. These processes utilize specific strains of bacteria or yeast to convert precursor compounds into the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid involves its interaction with various molecular targets and pathways. It has been shown to modulate glucose and lipid metabolism, inhibit protein catabolism, and enhance muscle strength . The compound exerts its effects through changes in the expression levels of related genes and the modulation of gut microbiota .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-methoxycinnamic acid: A precursor to 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid, known for its metabolic benefits.
Ferulic acid: Another hydroxycinnamic acid derivative with antioxidant properties.
Uniqueness
This compound is unique due to its specific effects on muscle function and metabolism, which are not as pronounced in similar compounds . Its ability to modulate gut microbiota and improve metabolic conditions further distinguishes it from other hydroxycinnamic acid derivatives .
Biological Activity
3-(4-Hydroxy-3-methoxyphenyl)-2-methylpropanoic acid (HMPA) is a significant compound derived from dietary polyphenols, particularly from the metabolism of 4-hydroxy-3-methoxycinnamic acid (HMCA) by gut microbiota. This article explores its biological activity, focusing on its pharmacokinetics, metabolic effects, and potential health benefits.
Pharmacokinetics and Metabolism
A study conducted on Sprague-Dawley rats showed that HMPA, when administered orally at a dose of 10 mg/kg, demonstrated rapid metabolism and extensive tissue distribution. The compound reached peak concentrations in the bloodstream within 15 minutes post-administration. The observed concentrations were 2.6 ± 0.4 nmol/mL for HMPA, with conjugated forms (sulfated and glucuronidated) also detected .
The tissue distribution profile indicated that HMPA and its metabolites were primarily found in the kidneys, liver, and heart, suggesting significant organ uptake which may correlate with its biological effects .
Biological Activities
HMPA exhibits various biological activities that are beneficial for metabolic health:
- Weight Management : Research indicates that dietary HMCA, which converts to HMPA in the gut, effectively mitigates high-fat diet (HFD)-induced weight gain and hepatic steatosis. This effect is attributed to improved insulin sensitivity and modulation of lipid metabolism .
- Gut Microbiota Modulation : HMPA has been shown to influence gut microbiota composition by increasing the abundance of beneficial bacteria from the phylum Bacteroidetes while decreasing Firmicutes levels. This shift is crucial for maintaining metabolic homeostasis .
- Antioxidant Properties : HMPA possesses antioxidant capabilities that may contribute to its protective effects against oxidative stress-related diseases. Its ability to scavenge free radicals has been documented, enhancing its therapeutic potential .
Case Studies and Research Findings
Several studies have highlighted the health benefits associated with HMPA:
- Metabolic Benefits : In a controlled study involving rats on a high-fat diet, those supplemented with HMCA showed significant reductions in body weight gain and fat accumulation compared to control groups. The underlying mechanism was linked to enhanced insulin sensitivity and reduced hepatic lipid levels .
- Microbiota Interaction : Another study emphasized the role of gut microbiota in converting HMCA to HMPA, suggesting that dietary interventions could leverage this pathway for better metabolic health outcomes. The research found that specific microbial populations were positively correlated with improved metabolic markers in subjects consuming polyphenol-rich diets .
- Antioxidant Activity : Research indicates that HMPA can reduce lipid peroxidation and protect against cellular damage in various models, showcasing its potential as a dietary supplement for preventing chronic diseases associated with oxidative stress .
Summary Table of Biological Activities
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-4,6-7,12H,5H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQXZROVMZNKPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53832-93-2 | |
Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-methylpropanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYLPROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6TGI7T35O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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